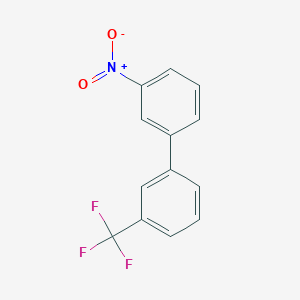

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHYFIIKHIWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444116 | |

| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-02-7 | |

| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

Executive Summary

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene (also known as 3-nitro-3'-trifluoromethylbiphenyl) is a highly specialized, electron-deficient biaryl scaffold utilized in advanced materials science and medicinal chemistry. Characterized by the presence of two strongly electron-withdrawing groups (EWGs)—a nitro group and a trifluoromethyl group—positioned meta to the biaryl linkage, this molecule presents unique physicochemical properties and specific synthetic challenges.

This whitepaper provides a comprehensive analysis of its structural profile, details a self-validating synthetic methodology grounded in mechanistic causality, and explores its applications in drug development.

Structural and Physicochemical Profiling

The architecture of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene consists of two distinct phenyl rings, each deactivated by an EWG. The meta-substitution pattern prevents direct resonance conjugation between the substituents and the biaryl C-C bond, yet significantly lowers the overall electron density of the π-system via strong inductive (σ-withdrawing) effects[1].

Quantitative Data Summary

To facilitate rapid assessment for drug development and materials engineering, the core physicochemical parameters are summarized below:

| Property | Value | Method / Condition |

| Chemical Formula | C₁₃H₈F₃NO₂ | - |

| Molecular Weight | 267.20 g/mol | - |

| Exact Mass | 267.0507 Da | Mass Spectrometry |

| Appearance | Pale yellow crystalline solid | Visual Observation |

| Predicted LogP | 4.15 ± 0.2 | Computational (ChemAxon) |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (NO₂, CF₃) | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

Logical Relationship of Substituent Effects

The dual presence of -NO₂ and -CF₃ dictates the molecule's reactivity and physical behavior. The diagram below maps the causality between these functional groups and their macroscopic effects.

Caption: Causal mapping of meta-substituents (-NO2 and -CF3) to the molecule's physicochemical properties.

Mechanistic Causality in Synthesis

The standard and most efficient route to synthesize 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is the Suzuki-Miyaura Cross-Coupling reaction, coupling 1-bromo-3-nitrobenzene with 3-(trifluoromethyl)phenylboronic acid[2].

The Challenge of Electron-Deficient Substrates

Coupling two electron-poor aromatic rings introduces specific kinetic bottlenecks:

-

Oxidative Addition: The electron-deficient nature of 1-bromo-3-nitrobenzene actually accelerates the oxidative addition of Pd(0) into the C-Br bond, as the resulting Pd(II) complex is stabilized by the reduced electron density on the ring[2].

-

Transmetalation (The Rate-Limiting Step): The -CF₃ group on the boronic acid drastically reduces the nucleophilicity of the boron atom. This makes the formation of the reactive boronate complex sluggish[1].

-

Causality in Catalyst/Base Selection: To overcome the slow transmetalation, a relatively strong inorganic base (e.g., K₂CO₃ or Na₂CO₃) is required to efficiently convert the boronic acid into a more reactive, electron-rich boronate anion. Furthermore, using a biphasic solvent system (Toluene/Ethanol/Water) ensures that the inorganic base and organic substrates remain in continuous contact via phase-transfer dynamics[3].

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an in-process check to confirm the success of the preceding step before moving forward.

Step-by-Step Methodology

Phase 1: Inert Setup & Reagent Activation

-

Action: Charge a flame-dried Schlenk flask with 1-bromo-3-nitrobenzene (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%). Add a 2:1 mixture of Toluene and Ethanol.

-

Causality: Pd(0) is highly sensitive to atmospheric oxygen. Ethanol acts as a phase-transfer co-solvent to bridge the aqueous base and organic toluene layers.

-

Validation: Degas the mixture by sparging with Argon for 15 minutes. The solution should turn a clear, pale yellow without black palladium precipitation.

Phase 2: Base Addition & Reflux

-

Action: Add a degassed 2M aqueous solution of K₂CO₃ (2.0 equiv). Heat the biphasic mixture to 90 °C under continuous Argon flow with vigorous stirring (1000+ RPM).

-

Causality: Vigorous stirring is mandatory to maximize the surface area between the aqueous base and the organic substrates, driving the slow transmetalation step[3].

Phase 3: In-Process Monitoring (Self-Validation)

-

Action: After 8 hours, sample the organic layer and perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

-

Validation: The reaction is validated as complete only when the UV-active spot corresponding to the limiting reagent (1-bromo-3-nitrobenzene) is entirely consumed, and a new, highly UV-active product spot appears at a higher Rf value.

Phase 4: Workup & Purification

-

Action: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Causality: The aqueous wash removes inorganic salts (boric acid byproducts, potassium bromide), while the organic layer retains the highly lipophilic biaryl product.

-

Validation: Purify via silica gel flash chromatography. Final validation requires ¹H NMR (confirming the distinct multi-spin systems of the two meta-substituted rings) and ¹⁹F NMR (confirming a sharp singlet at approximately -62 ppm for the -CF₃ group).

Caption: Self-validating experimental workflow for the synthesis of the target biaryl compound.

Applications in Drug Development

In medicinal chemistry, the 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene scaffold is highly valued for its unique steric and electronic properties:

-

Metabolic Stability: The presence of the trifluoromethyl group blocks cytochrome P450-mediated oxidation at the meta position, significantly increasing the biological half-life of derivative drugs[1].

-

Bioisosterism and Dihedral Tuning: The bulky -CF₃ and -NO₂ groups exert steric pressure that forces the two phenyl rings out of coplanarity. This specific dihedral angle is critical for fitting into deep, hydrophobic binding pockets in target proteins (e.g., kinase inhibitors), locking the molecule into an active bioactive conformation.

-

Scaffold Derivatization: The nitro group serves as a masked amine. Post-coupling, the -NO₂ group can be selectively reduced to an aniline (-NH₂) using Pd/C and H₂, providing a synthetic handle for further functionalization (e.g., amide bond formation) without disturbing the robust C-F bonds.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

-

Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

The Suzuki Reaction - Andrew G. Myers Research Group Source: Harvard University URL:[Link]

Sources

3-(trifluoromethyl)-3'-nitrobiphenyl IUPAC name

Technical Whitepaper: 3-(Trifluoromethyl)-3'-nitrobiphenyl – Synthesis, Properties, and Utility in Medicinal Chemistry

Nomenclature & Structural Identity

The compound commonly referred to as 3-(trifluoromethyl)-3'-nitrobiphenyl represents a specific meta-meta substituted biaryl scaffold. In the context of IUPAC nomenclature, precision is dictated by the priority of substituents and the biphenyl backbone numbering.

-

Preferred IUPAC Name: 3-Nitro-3'-(trifluoromethyl)-1,1'-biphenyl

-

Molecular Formula: C₁₃H₈F₃NO₂

-

Molecular Weight: 267.21 g/mol

-

SMILES: O=c1cccc(c1)-c2cccc(C(F)(F)F)c2

Nomenclature Logic: The biphenyl backbone consists of two benzene rings connected by a single bond (C1–C1'). Substituents are located at the meta positions (3 and 3') relative to the inter-ring bond.

-

Alphabetical Priority: The substituents are "nitro" and "trifluoromethyl".[1] "Nitro" (N) precedes "Trifluoromethyl" (T).[1][2]

-

Numbering Assignment: According to IUPAC rules for identical locant sets (both are at position 3), the ring bearing the alphabetically prioritized substituent (nitro) receives the unprimed numbers. Thus, the nitro group is at position 3, and the trifluoromethyl group is at position 3'.

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 3-nitro-3'-(trifluoromethyl)-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to milder conditions, higher functional group tolerance, and the avoidance of toxic organostannanes (Stille coupling).

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' bond. Two pathways exist based on the availability of boronic acid and halide partners:

-

Path A: 1-Bromo-3-nitrobenzene + 3-(Trifluoromethyl)phenylboronic acid.

-

Path B: 1-Bromo-3-(trifluoromethyl)benzene + 3-Nitrophenylboronic acid.

Recommendation: Path A is often preferred. The electron-withdrawing nitro group on the aryl halide facilitates the oxidative addition step of the catalytic cycle, typically the rate-determining step in cross-coupling reactions.

Optimized Experimental Protocol

Reagents:

-

Aryl Halide: 1-Bromo-3-nitrobenzene (1.0 equiv)

-

Boronic Acid: 3-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a rubber septum. Purge with Argon or Nitrogen for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the solvent mixture (Dioxane/Water) with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation/deactivation).

-

Reagent Addition: Under a positive pressure of Argon, add 1-bromo-3-nitrobenzene (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv) to the reaction flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) quickly to minimize air exposure.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

-

Note: The mixture will typically turn black/dark brown as Pd(0) species form clusters over time.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). The product is less polar than the boronic acid but more polar than the starting bromide.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the synthesis of the target biphenyl, highlighting the oxidative addition, transmetalation, and reductive elimination steps.

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 1-bromo-3-nitrobenzene and 3-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties & Characterization

The combination of the nitro and trifluoromethyl groups imparts specific electronic and physical characteristics to the biphenyl core.

Table 1: Predicted Physicochemical Properties

| Property | Value (Approximate) | Significance |

| Physical State | Pale yellow solid | Typical for nitro-aromatics. |

| Melting Point | 65–85 °C | Meta-substitution disrupts crystal packing compared to para-isomers. |

| LogP (Lipophilicity) | 4.2 – 4.8 | High lipophilicity due to the -CF₃ group and biphenyl core. |

| Electronic Character | Electron-Deficient | Both -NO₂ and -CF₃ are electron-withdrawing groups (EWG). |

| Solubility | Low in water; High in DCM, EtOAc | Requires organic co-solvents for biological assays. |

Spectroscopic Signature (Expected):

-

¹H NMR (CDCl₃): Look for a complex aromatic region (8 protons). The proton adjacent to the nitro group (H-2) will be the most deshielded (singlet-like, ~8.4 ppm). The proton adjacent to the CF₃ group (H-2') will also be deshielded (~7.8–8.0 ppm).

-

¹⁹F NMR: Single peak around -62.5 ppm (characteristic of Ar-CF₃).

-

IR Spectroscopy:

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (N-O stretch, asymmetric/symmetric).

-

~1320 cm⁻¹ (C-F stretch).

-

Utility in Drug Discovery

This scaffold is a valuable "privileged structure" in medicinal chemistry for several reasons:

-

Bioisosterism: The biphenyl unit serves as a spacer to orient pharmacophores. The -CF₃ group is a bioisostere for a methyl group but with inverted electronic properties (electron-withdrawing vs. donating) and blocked metabolic oxidation.

-

Metabolic Stability: The 3,3'-substitution pattern (meta-meta) is often more metabolically stable than the 4,4' (para-para) pattern, which is prone to P450-mediated oxidation at the benzylic positions or the ring itself (quinone formation).

-

Synthetic Handle: The nitro group is a "masked" amine. Reduction of the nitro group (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) yields 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine . This amine can then be coupled with carboxylic acids to form amides, a common motif in kinase inhibitors (e.g., Sorafenib derivatives).

Workflow: Reduction to Amine

Caption: Figure 2. Reduction of the nitro group to the aniline derivative.[3]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7386, 1-Nitro-3-(trifluoromethyl)benzene (Monomer Data). Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling. Link

Sources

Technical Guide: Nitro-Trifluoromethyl-Biphenyl Isomers

Structural Landscape, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

The incorporation of fluorine into biphenyl scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1] The nitro-trifluoromethyl-biphenyl motif combines two powerful electron-withdrawing groups (EWGs) on a biaryl core.[2] This specific scaffold is critical for two reasons:

-

Bioisosterism & Pharmacokinetics: The trifluoromethyl (

) group enhances lipophilicity and metabolic stability, while the nitro ( -

Electronic Modulation: The synergistic electron deficiency of both rings creates unique

-stacking opportunities and alters the pKa of proximal functional groups.

This guide provides a definitive technical analysis of these isomers, focusing on the chemically distinct hetero-annular substituted variants (where

Part 1: Structural Landscape & Nomenclature[1]

While theoretical enumeration allows for numerous substitution patterns, the hetero-annular isomers (Formula:

The 9 Core Hetero-Annular Isomers

The synthesis and utility of these isomers depend heavily on the substitution pattern (ortho, meta, para).[2][3]

| Isomer Name | IUPAC Designation | Key Characteristic |

| 4,4'-Isomer | 4-nitro-4'-(trifluoromethyl)biphenyl | Most Common. Linear geometry; maximizes distance between groups.[2][3] Ideal for rigid linkers. |

| 3,4'-Isomer | 3-nitro-4'-(trifluoromethyl)biphenyl | Meta-substitution on nitro ring disrupts conjugation slightly; common in diversity-oriented synthesis.[2] |

| 2,4'-Isomer | 2-nitro-4'-(trifluoromethyl)biphenyl | Sterically Hindered. The ortho-nitro group forces the rings out of planarity (atropisomerism potential).[2] |

| 4,3'-Isomer | 4-nitro-3'-(trifluoromethyl)biphenyl | High utility; |

| 3,3'-Isomer | 3-nitro-3'-(trifluoromethyl)biphenyl | "Kinked" geometry; often used to induce curvature in ligand binding.[2] |

| 2,3'-Isomer | 2-nitro-3'-(trifluoromethyl)biphenyl | Sterically hindered; synthesis requires specialized ligands. |

| 4,2'-Isomer | 4-nitro-2'-(trifluoromethyl)biphenyl | Ortho- |

| 3,2'-Isomer | 3-nitro-2'-(trifluoromethyl)biphenyl | Highly twisted; rarely used as a primary scaffold due to synthetic difficulty.[2] |

| 2,2'-Isomer | 2-nitro-2'-(trifluoromethyl)biphenyl | Maximum Steric Clash. High rotation barrier; often exists as stable atropisomers.[2] |

Visualization: Isomer Permutation Logic

The following diagram illustrates the logical permutation of the substituent positions.

Caption: Combinatorial logic of nitro-trifluoromethyl-biphenyl isomers. The Green path highlights the most chemically desirable "Linear Scaffold" (4,4'-isomer).[2]

Part 2: Physicochemical Properties[1][5]

Understanding the behavior of these isomers requires analyzing the electronic contributions of the substituents.

1. Electronic Effects (Hammett Parameters)

Both groups are electron-withdrawing, but they operate via different mechanisms:[2]

-

Nitro (

): Strong induction ( -

Trifluoromethyl (

): Strong induction (

Impact on Biphenyl System:

The resulting biphenyl core is highly electron-deficient ($ \pi $-acidic).[2] This makes these isomers excellent candidates for

2. Lipophilicity and Metabolic Stability[4][5]

-

LogP: The addition of a

group typically increases LogP by ~1.0–1.2 units compared to the parent biphenyl.[2] The -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a

group at the para position (4') blocks Cytochrome P450 oxidation, extending the half-life (

Part 3: Synthetic Methodologies

The Suzuki-Miyaura Cross-Coupling is the industry standard for synthesizing these isomers.[2] It offers tolerance to the nitro group (which can poison other catalysts like Pt/Pd in hydrogenation) and the stability of the trifluoromethyl group.

The Challenge: Electron-Deficient Coupling

Coupling two electron-poor rings is non-trivial.[2]

-

Aryl Halide (Electrophile): Electron-poor halides (e.g., 1-bromo-4-nitrobenzene) react faster in oxidative addition.[2]

-

Boronic Acid (Nucleophile): Electron-poor boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) are slower in transmetalation and prone to protodeboronation (losing the boron group).[2]

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the catalytic cycle.[2]

Visualization: Catalytic Cycle (Suzuki-Miyaura)

Caption: Suzuki-Miyaura cycle for electron-deficient substrates. Note the critical Base Activation step required to facilitate transmetalation of the electron-poor boronic acid.

Part 4: Experimental Protocol

Target: Synthesis of 4-Nitro-4'-(trifluoromethyl)biphenyl (The 4,4'-Isomer). Scale: 1.0 mmol (Adaptable).

Reagents & Materials

-

Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv, 202 mg).[2]

-

Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 228 mg).[2]

-

Catalyst:

(3 mol%). Rationale: The dppf ligand has a large bite angle, stabilizing the Pd center and promoting reductive elimination. -

Base:

(2.0 equiv, 276 mg). Rationale: Strong enough to activate the boronic acid, but mild enough to prevent nitro-group degradation.[2] -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[2] Rationale: Water is strictly required for the base activation mechanism in Suzuki coupling.

Step-by-Step Methodology

-

Inert Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Nitrogen (

) or Argon.[2] -

Reagent Addition: Add the aryl bromide, boronic acid, base (

), and Pd catalyst to the flask.-

Critical Check: Ensure solids are added quickly to minimize catalyst exposure to air before solvent addition.

-

-

Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with

for 15 minutes to remove dissolved Oxygen.-

Why? Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

-

-

Reaction Initiation: Syringe the degassed solvent into the reaction flask. Heat the mixture to 90°C in an oil bath.

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using 10% Ethyl Acetate in Hexanes.

-

Workup:

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Gradient 0%

5% Ethyl Acetate in Hexanes. -

Note: The product is a pale yellow solid.

-

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Fluorine in Medicinal Chemistry

-

Synthesis of Electron-Deficient Biphenyls

-

Physical Properties of Fluorinated Aromatics

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 328-75-6: 1-Nitro-3,5-bis(trifluoromethyl)benzene [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 13. 1-Nitro-3,5-bis(trifluoromethyl)benzene | 328-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Protocol: Synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene via Suzuki-Miyaura Cross-Coupling

Abstract & Application Scope

This application note details the optimized synthesis of 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene (CAS: N/A for specific isomer, generic biaryl class) utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This specific biaryl scaffold is a critical intermediate in drug discovery, particularly for designing inhibitors where the trifluoromethyl group (

Strategic Experimental Design

Retrosynthetic Analysis

The target molecule is an unsymmetrical biaryl synthesized by disconnecting the central C-C bond.

-

Coupling Partner A (Electrophile): 1-Bromo-3-nitrobenzene.

-

Coupling Partner B (Nucleophile): (3-(Trifluoromethyl)phenyl)boronic acid.

Rationale:

The nitro group is a strong electron-withdrawing group (EWG), significantly activating the C-Br bond for the oxidative addition step of the catalytic cycle. While 1-bromo-3-(trifluoromethyl)benzene could also be used, the nitro-substituted halide is generally more reactive toward Pd(0). Conversely, electron-deficient boronic acids (like the

Catalyst & Ligand Selection

-

Catalyst:

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). -

Why: Unlike

, the bidentate dppf ligand has a large bite angle and is more resistant to air oxidation. Crucially, it is highly effective for coupling electron-deficient substrates where monodentate ligands might dissociate or fail to promote reductive elimination efficiently.

Solvent & Base System

-

Solvent: 1,4-Dioxane / Water (4:1 v/v).

-

Base: Potassium Carbonate (

).[1] -

Why: The presence of water is mandatory to form the reactive hydroxo-palladium species or boronate "ate" complex necessary for transmetallation. Dioxane ensures solubility of the organic halides at the reflux temperatures required to drive the sluggish transmetallation of the electron-poor boronic acid.

Reaction Mechanism & Pathway[2][3][4]

The following diagram illustrates the catalytic cycle specific to this electron-deficient coupling system.

Figure 1: Catalytic cycle emphasizing the base activation step crucial for electron-deficient boronic acids.

Detailed Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| 1-Bromo-3-nitrobenzene | 202.01 | 1.0 | 202 mg (1.0 mmol) | Electrophile |

| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 1.2 | 228 mg (1.2 mmol) | Nucleophile |

| 816.64 | 0.03 | 24.5 mg (3 mol%) | Catalyst | |

| Potassium Carbonate ( | 138.21 | 3.0 | 414 mg (3.0 mmol) | Base |

| 1,4-Dioxane | - | - | 8.0 mL | Solvent |

| Distilled Water | - | - | 2.0 mL | Co-solvent |

Experimental Workflow

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Add 1-bromo-3-nitrobenzene (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and

(3.0 equiv). -

Add the solvent mixture: 1,4-Dioxane (8 mL) and Water (2 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Add the catalyst

(3 mol%) quickly under a positive stream of inert gas. -

Seal the flask with a septum or cap.

Step 2: Reaction

-

Heat the reaction mixture to 90 °C in an oil bath (or heating block).

-

Stir vigorously for 4–12 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS after 2 hours. The bromide starting material should disappear.

-

Note: If the reaction stalls, add an additional 1 mol% of catalyst.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

-

Transfer to a separatory funnel. Separate the layers.

-

Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

-

Combine the organic layers and wash with Brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous

or -

Filter and concentrate under reduced pressure (Rotavap) to obtain the crude residue.

Step 4: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Mobile Phase: Gradient elution from 100% Hexanes to 5% EtOAc/Hexanes.

-

Rf Value: The product is non-polar. Expect it to elute early (Rf ~0.4-0.6 in 5% EtOAc/Hexanes), usually after any remaining bromide but before the boronic acid/homocoupling byproducts.

-

-

Collect fractions containing the product, verify purity by TLC, and concentrate to dryness.

Quality Control & Characterization

The purified product should be a pale yellow or off-white solid.

-

1H NMR (400 MHz,

):-

Look for the characteristic pattern of two meta-substituted rings.

- 8.45 (t, 1H, nitro-H2), 8.25 (d, 1H, nitro-H4), 7.95 (d, 1H, nitro-H6), 7.85 (s, 1H, CF3-H2), 7.80 (d, 1H, CF3-H4), 7.6-7.7 (m, 3H, remaining protons).

-

-

13C NMR:

-

Expect signals for the nitro-bearing carbon (~148 ppm), the CF3-bearing carbon (quartet, ~131 ppm), and the CF3 carbon itself (quartet, ~124 ppm, J ~272 Hz).

-

-

HRMS (ESI/APCI):

-

Calculated for

: [M+H]+ or [M+NH4]+ depending on ionization.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Protodeboronation of Ar-B(OH)2 | Reduce temperature to 80°C. Add the boronic acid in two portions (0.6 eq at start, 0.6 eq after 2 hrs). |

| Homocoupling (Ar-Ar) | Oxygen in solvent | Degas solvents more thoroughly (freeze-pump-thaw is best). |

| Stalled Reaction | Catalyst Poisoning | Ensure glassware is clean. Switch to Pd(Amphos)Cl2 or SPhos Pd G2 for higher activity. |

| Starting Material Remains | Poor Solubility | Switch solvent to Toluene/Ethanol/Water (4:1:1) . |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Hazards

-

Nitro Compounds: While 1-bromo-3-nitrobenzene is generally stable, nitro-aromatics can be energetic. Do not heat the reaction residue to dryness at high temperatures (>150°C).

-

Palladium: Heavy metal. Dispose of all solid waste and aqueous layers in appropriate heavy metal waste containers.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction: User Guide and Protocols. MilliporeSigma Technical Library. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Application Note: Strategic Synthesis of 3-Nitro-3'-(Trifluoromethyl)biphenyl via Suzuki-Miyaura Coupling

Abstract & Strategic Overview

This application note details the synthesis of 3-nitro-3'-(trifluoromethyl)biphenyl , a critical biaryl scaffold often utilized as a precursor for functionalized amines in kinase inhibitor development.

The coupling of 3-nitrophenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene presents a specific "double electron-deficient" challenge. Both coupling partners bear electron-withdrawing groups (EWGs) at the meta position. While the EWG on the aryl bromide facilitates oxidative addition, the EWG on the boronic acid significantly retards transmetallation and increases susceptibility to protodeboronation.

This guide provides two validated protocols:

-

Method A (The Workhorse): A robust, cost-effective protocol using Pd(dppf)Cl₂.

-

Method B (High-Efficiency): A rapid, high-turnover protocol using the Buchwald precatalyst (XPhos/SPhos) system for difficult substrates.

Mechanistic Insight: The "EWG" Paradox

To optimize this reaction, one must understand the conflicting electronic demands of the catalytic cycle.

-

Oxidative Addition (Fast): The -CF3 group on the aryl bromide pulls electron density from the ring, making the C-Br bond weaker and the ring more electrophilic. Oxidative addition to Pd(0) is rapid and rarely the rate-limiting step.

-

Transmetallation (The Bottleneck): The -NO2 group on the boronic acid renders the boron center Lewis acidic but the resulting ate-complex less nucleophilic toward the Pd(II) center. This slows transmetallation, allowing side reactions (homocoupling or protodeboronation) to compete.

Operational Consequence: We must use a base strong enough to activate the boronic acid (forming the boronate) but maintain a solvent system (aqueous/organic biphasic) that solubilizes the inorganic base while protecting the active catalyst species.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway and the critical transmetallation bottleneck.

Figure 1: Catalytic cycle highlighting the convergence of the activated aryl halide and the boronate species. The transmetallation step is critical for electron-deficient partners.

Experimental Protocols

Method A: The Robust Standard (Pd(dppf)Cl₂)

Recommended for scale-up (gram scale) where catalyst cost is a factor.

Reagents:

-

1-bromo-3-(trifluoromethyl)benzene (1.0 equiv)

-

3-nitrophenylboronic acid (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 3-nitrophenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvate: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of aryl halide should be 0.2 M.

-

Add Electrophile: Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 90°C for 12 hours. The mixture will turn black/dark brown.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry organic layer over Na₂SO₄.[1][2][3]

Method B: High-Efficiency (Pd-SPhos)

Recommended for screening or when Method A yields <70%.

Reagents:

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos Ligand (2 mol%) OR SPhos Pd G2 Precatalyst.

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

-

Solvent: Toluene : Water (10:1).

Step-by-Step Protocol:

-

Charge: Add Boronic Acid, Base, and SPhos Pd G2 precatalyst to the vial.

-

Inert: Purge with Argon.

-

Solvate: Add degassed Toluene/Water mixture.

-

Add Electrophile: Add the aryl bromide.

-

Reaction: Heat to 100°C for 2–4 hours. (This catalyst system is significantly faster).

-

Workup: Standard EtOAc extraction.

Workflow Visualization

The following diagram outlines the critical operational steps to ensure reproducibility and safety.

Figure 2: Operational workflow emphasizing the requirement for inert atmosphere prior to heating.

Data Presentation & Optimization[1][4]

The following table summarizes expected performance based on catalyst screening for electron-deficient biaryl synthesis.

| Parameter | Method A (Standard) | Method B (High-Efficiency) | Method C (Legacy) |

| Catalyst | Pd(dppf)Cl₂ | SPhos Pd G2 | Pd(PPh₃)₄ |

| Base | K₂CO₃ | K₃PO₄ | Na₂CO₃ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | DME/H₂O |

| Temp/Time | 90°C / 12h | 100°C / 2h | 85°C / 24h |

| Yield (Isolated) | 75-82% | 88-94% | 55-65% |

| Impurity Profile | Minimal homocoupling | Very clean | Significant protodeboronation |

| Cost | Low | High | Medium |

Key Finding: While Pd(PPh₃)₄ is common, it is sensitive to air and often requires higher loadings (5-10 mol%) for deactivated substrates. Method B (SPhos) is superior for this specific coupling due to the ligand's ability to facilitate oxidative addition and stabilize the Pd center during the slow transmetallation step.

Quality Control & Troubleshooting

Analytical Checkpoints

-

TLC: Eluent: 10% EtOAc in Hexanes.

-

Rf (Product): ~0.45 (UV active, distinct from starting bromide).

-

Stain: KMnO₄ (Boronic acid stains, product does not).

-

-

NMR Validation:

-

¹H NMR: Look for the disappearance of the boronic acid -OH protons (if visible) and the shift of the protons adjacent to the Nitro group (deshielded, >8.0 ppm).

-

¹⁹F NMR: The -CF₃ group is a singlet around -62.8 ppm . This is a crucial handle for purity.

-

Troubleshooting

-

Issue: Low conversion (<50%).

-

Solution: Degas solvents more thoroughly (freeze-pump-thaw). Oxygen kills the active Pd(0) species. Switch to Method B (SPhos).

-

-

Issue: Protodeboronation (Nitrobenzene formation).

-

Solution: Reduce water content slightly or switch base to anhydrous K₃PO₄ or Cs₂CO₃ in DMF (anhydrous conditions).

-

-

Issue: Homocoupling of Aryl Bromide.

-

Solution: Ensure strict stoichiometry (1.0 : 1.2). Excess boronic acid is preferred over excess halide.

-

Safety & Hazards

-

Nitro Compounds: Potentially explosive if distilled to dryness at high temperatures. Ensure the crude mixture is not overheated during rotary evaporation.

-

Palladium Residues: Heavy metal waste must be segregated.

-

Trifluoromethyl Compounds: Generally stable, but combustion can release HF.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473.

-

Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Optimizing Cross-Coupling of Electron-Deficient Aryl Halides

Introduction: The Reactivity Paradox

Electron-poor aryl halides (e.g., halopyridines, nitro- or cyano-halobenzenes) represent a unique class of substrates in palladium catalysis. Unlike their electron-rich counterparts, which struggle with the initial oxidative addition step, electron-deficient substrates undergo oxidative addition to Pd(0) rapidly. This is due to the low electron density on the aromatic ring, which renders the C–X bond highly electrophilic and susceptible to attack by the nucleophilic Pd(0) species.

However, this "easy" activation presents a paradox for the synthetic chemist:

-

Instability of the Oxidative Addition Complex: The resulting electron-deficient

-aryl-Pd(II) intermediate is highly electrophilic. While this facilitates transmetallation, it also makes the complex prone to rapid decomposition or homocoupling if the nucleophilic partner is not immediately available. -

Competitive Pathways: In the presence of bases (necessary for the catalytic cycle), these substrates are susceptible to nucleophilic aromatic substitution (

) side reactions or dehalogenation, bypassing the catalytic cycle entirely.

This guide provides a self-validating framework for coupling these reactive yet sensitive substrates, moving beyond standard "recipe" chemistry to mechanistic control.

Mechanistic Insight & Ligand Selection

The Pathway Divergence

For highly electron-deficient substrates (e.g., 2-chloro-5-nitropyridine), the mechanism of oxidative addition may shift from the concerted three-centered pathway to a nucleophilic displacement (

Ligand Decision Matrix

| Substrate Class | Halide | Recommended Ligand Class | Specific Ligand | Rationale |

| Mod. Electron-Poor (e.g., 4-CN-Ph-X) | I / Br | Simple Phosphines | Oxidative addition is facile; complex ligands are unnecessary and costly. | |

| Mod. Electron-Poor | Cl | Buchwald Gen 2/3 | SPhos, XPhos | Chlorides require bulky, electron-rich ligands to force oxidative addition and prevent Pd-dimer formation. |

| Heteroaryl / Highly Deficient (e.g., 2-Cl-Pyridine) | Cl / Br | Biaryl Phosphines | XPhos, RuPhos | The "Dialkylbiaryl" structure stabilizes the Pd(II) intermediate and promotes reductive elimination. |

| Amide/Ester Sensitive | All | Bis-phosphines | Xantphos | Large bite angle promotes reductive elimination; prevents chelation of Pd by the substrate's heteroatoms. |

Visualizing the Catalytic Cycle

Caption: The catalytic cycle highlighting the rapid oxidative addition of electron-poor halides and the critical risk of side reactions at the Pd(II) intermediate stage.

Protocol A: Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Target Application: Coupling of 2-chloropyridines or electron-deficient aryl chlorides with boronic acids. Challenge: Heteroaryl chlorides are prone to poisoning the catalyst via nitrogen coordination.

Materials

-

Catalyst Precursor:

(Cat. No. 205869) or -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

-

Base:

(Anhydrous, tribasic) -

Solvent: THF/Water (10:1 ratio) or Toluene/Water (for higher temp)

Step-by-Step Methodology

-

Catalyst Pre-activation (The "Active Species" Check):

-

In a vial, mix

(1.0 equiv Pd) and XPhos (2.0 equiv) in dry THF. -

Observation: Heat gently to 40°C for 5 mins. The solution should turn from orange-brown to a clear, bright yellow/amber.

-

Diagnostic: If the solution remains dark or precipitates black particles (Pd black), your solvent is wet or the ligand is oxidized. Abort and prepare fresh.

-

-

Reaction Assembly:

-

Charge a reaction vessel with the Aryl Chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(2.0 equiv). -

Add the pre-formed Pd/Ligand solution (typically 1–2 mol% Pd loading).

-

Add degassed water (10% v/v of total solvent).

-

-

Execution & Monitoring:

-

Heat to 60–80°C.

-

Self-Validation Point: Monitor by HPLC/UPLC after 1 hour.

-

Checkpoint: Look for the "Protodehalogenation" peak (Ar-H).

-

If Ar-H > 5%: The system is too hot or the boronic acid is not transmetallating fast enough. Action: Lower temp, increase boronic acid load.

-

If Ar-Ar (Homocoupling) > 5%: Oxidative addition is too fast relative to transmetallation. Action: Add the aryl halide slowly (syringe pump) or switch to a weaker base (

).

-

-

-

Workup:

-

Filter through Celite to remove Pd residues. Scavenge Pd if for pharma application (e.g., using SiliaMetS® Thiol).

-

Protocol B: Buchwald-Hartwig Amination of Electron-Poor Halides

Target Application: Amination of nitro-halobenzenes or halobenzonitriles.

Challenge: These substrates are prone to

Materials

-

Catalyst:

-

Ligand: BrettPhos or RuPhos (Specific for primary vs. secondary amines)

-

Base:

(Weak base is CRITICAL) -

Solvent: 1,4-Dioxane or t-Amyl Alcohol

Base Selection Guide

| Base | pKa (conj. acid) | Suitability for e- Poor Substrates | Risk Factor |

| NaOtBu | ~17 | Low | High risk of |

| LiHMDS | ~26 | Medium | Good for difficult amines, but can deprotonate acidic protons on the ring. |

| Cs2CO3 | ~10 | High | Ideal. Mild enough to prevent side reactions, strong enough for catalytic cycle. |

Step-by-Step Methodology

-

Inerting:

-

This reaction is highly oxygen-sensitive. Cycle the reaction vessel (vacuum/Argon) 3 times.

-

-

Solvent Degassing (The "Bubble" Test):

-

Sparge the solvent with Argon for 15 minutes.

-

Validation: The solvent temperature should drop slightly due to evaporation.

-

-

Reaction Setup:

-

Add

(1 mol%) and Ligand (2 mol%) to the vessel. Add solvent and stir for 5 mins to form the catalyst. -

Add

(2.0 equiv), Aryl Halide (1.0 equiv), and Amine (1.2 equiv).

-

-

Thermal Initiation:

-

Heat to 80–100°C.[1]

-

Critical Observation: The reaction mixture should remain a suspension (due to carbonate). If it turns completely homogeneous and dark black rapidly, the catalyst has decomposed.

-

-

Troubleshooting Low Yields:

-

If conversion is stalled but catalyst is still active (solution not black): Add 0.5 equiv of water.

-

Why?

often requires trace moisture to increase solubility and basicity in organic solvents ("The Water Effect").

-

Experimental Workflow: Decision Tree

Caption: Decision tree for selecting reaction parameters based on halide identity and substrate sensitivity.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link

Sources

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as OLED intermediate

Advanced Application Note: 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as a Strategic Intermediate in OLED Material Synthesis

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs)—particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescent emitters—requires charge-transport and host materials with precisely calibrated energy levels. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene (CAS: 194874-02-7) serves as a highly versatile, strategic intermediate in the synthesis of advanced hole-transporting materials (HTMs) and bipolar hosts[1]. By leveraging the strong electron-withdrawing nature of the trifluoromethyl (

Physicochemical Profiling & Mechanistic Causality

The molecular architecture of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is deliberately designed for late-stage functionalization. Direct synthesis of highly complex OLED monomers often suffers from low yields due to cross-reactivity. Using a nitro-biphenyl core allows the biphenyl linkage to be established early (e.g., via Suzuki coupling) without interfering with subsequent amination steps[4].

The Role of the Substituent

Incorporating a

-

HOMO Level Deepening: The strong inductive electron-withdrawing effect of the

group lowers the HOMO energy level of the final triarylamine. This ensures a minimized hole-injection barrier between the HTM and deep-blue emissive layers[3]. -

Morphological Stability: The steric bulk of the

group disrupts planar -

Solubility Enhancement: Fluorination significantly improves the solubility of the resulting macromolecules in organic solvents, facilitating low-cost, solution-processed OLED fabrication (e.g., inkjet printing)[2].

Table 1: Physicochemical Profile of the Intermediate

| Property | Specification / Data |

|---|---|

| Chemical Name | 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene |

| Synonym | 3-nitro-3'-(trifluoromethyl)biphenyl |

| CAS Number | 194874-02-7[1] |

| Molecular Formula |

Synthetic Workflow & Self-Validating Protocols

To convert this intermediate into a functional OLED material, a two-step sequence is employed: (1) Catalytic reduction of the nitro group to an amine, followed by (2) Buchwald-Hartwig cross-coupling with an aryl halide[4][7].

Synthetic workflow from nitro intermediate to functional OLED hole-transporting material.

Protocol A: Catalytic Reduction to 3-Amino-3'-(trifluoromethyl)biphenyl

Objective: Selectively reduce the

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (37.4 mmol) of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in 100 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Causality Checkpoint: Pd/C is chosen over harsh metal/acid reductions (like Fe/HCl) to prevent potential cleavage of the biphenyl bond or unwanted side reactions, ensuring high purity for electronic applications.

-

Hydrogenation: Purge the flask with Nitrogen (

) three times, followed by Hydrogen ( -

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the high-Rf nitro starting material and the appearance of a highly fluorescent, lower-Rf amine spot indicates completion.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: Do not let the dry Pd/C contact air directly, as it is highly pyrophoric. Concentrate the filtrate under reduced pressure to yield 3-Amino-3'-(trifluoromethyl)biphenyl (CAS: 811842-42-9)[6] as a pale oil/solid. Yield: ~95%.

Protocol B: Buchwald-Hartwig Amination for HTM Synthesis

Objective: Construct the sterically hindered triarylamine core.

-

Reagent Loading: In a Schlenk tube inside an argon-filled glovebox, combine:

-

3-Amino-3'-(trifluoromethyl)biphenyl (1.0 eq, 10 mmol)

-

3-Bromocarbazole or desired Aryl Bromide (2.1 eq, 21 mmol)

-

Sodium tert-butoxide (

) (3.0 eq, 30 mmol) - (0.02 eq, 0.2 mmol)

-

Tri-tert-butylphosphine (

) (0.04 eq, 0.4 mmol)

-

-

Solvent Addition: Add 50 mL of anhydrous, degassed toluene. Causality Checkpoint: Toluene is non-polar and supports the high temperatures required. Degassing is mandatory because

catalysts are rapidly oxidized by dissolved -

Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours under vigorous stirring.

-

Purification & Sublimation: Cool to room temperature, dilute with dichloromethane, and wash with deionized water. Dry the organic layer over

and purify via silica gel column chromatography. -

Electronic-Grade Validation: The final compound MUST undergo thermal gradient vacuum sublimation (

Torr). Causality Checkpoint: OLED devices are extremely sensitive to ionic impurities (e.g., residual

Device Integration & Energy Level Alignment

Once synthesized, the

Standard OLED architecture highlighting the integration of the deep-HOMO -CF3 modified HTM layer.

By utilizing 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as the foundational building block, researchers can systematically tune the photophysical properties of the resulting organic semiconductors, pushing the boundaries of External Quantum Efficiency (EQE) in next-generation displays[3].

References

- echemi.com - Buy 1-(3-Nitrophenyl)-3-(trifluoroMethyl)

- benchchem.com - Application Notes and Protocols for 4-Cyano-4'-(trifluoromethyl)

- bldpharm.com - 194874-02-7 | 1-(3-Nitrophenyl)-3-(trifluoromethyl)

- fluoropharm.cn - 811842-42-9 | 3-Amino-3'-(trifluoromethyl)

- acs.

- chemrxiv.

- mdpi.

Sources

- 1. 194874-02-7|1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. 811842-42-9 | 3-Amino-3'-(trifluoromethyl)biphenyl hydrochloride - 杭州氟药药业有限公司 [fluoropharm.cn]

- 7. mdpi.com [mdpi.com]

Application Note: Functionalization of Trifluoromethyl-Biphenyl Scaffolds

Executive Summary & Strategic Importance

The trifluoromethyl-biphenyl (

However, the chemical inertness of the

This guide details three field-proven protocols for the site-selective functionalization of

-

Meta-Selective: Iridium-catalyzed C-H borylation (Steric control).

-

Ortho-Selective: Palladium-catalyzed C-H arylation (Electronic/Acidity control).

-

Radical Functionalization: Innate alkylation of the electron-deficient ring.

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic and steric bias of your specific scaffold.

Figure 1: Decision tree for selecting the appropriate functionalization strategy based on regiochemical requirements.

Detailed Protocols

Protocol A: Meta-Selective C-H Borylation (Iridium-Catalyzed)

Objective: Install a boronic acid pinacol ester (Bpin) group at the meta positions relative to the

Materials

-

Substrate: 4-(Trifluoromethyl)biphenyl (1.0 equiv)

-

Boron Source:

(Bis(pinacolato)diboron) (0.55 equiv per C-H bond; usually 1.1 equiv for mono-borylation) -

Catalyst Precursor:

(1.5 mol%) -

Ligand:

(4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%) -

Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous)

-

Temperature: 80 °C

Step-by-Step Workflow

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mg, 0.015 mmol) and -

Solvent Addition: Add 2 mL of anhydrous MTBE. The solution should turn dark brown/red, indicating active catalyst formation.

-

Reagent Addition: Add

(280 mg, 1.1 mmol) and the -

Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat at 80 °C for 16 hours.

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

) to remove the catalyst. -

Purification: Concentrate in vacuo. Recrystallize from hexanes or purify via flash chromatography (usually 0-10% EtOAc/Hexanes).

Critical Control Point: The

Protocol B: Ortho-Selective C-H Arylation (Pd-Catalyzed)

Objective: Functionalize the position ortho to the

Materials

-

Substrate: 4-(Trifluoromethyl)biphenyl

-

Coupling Partner: Aryl Iodide (

) (1.5 equiv) -

Catalyst:

(5 mol%) -

Ligand:

(Tri-tert-butylphosphonium tetrafluoroborate) (10 mol%) or specific Buchwald ligands like JohnPhos. -

Base:

(2.0 equiv) or -

Solvent: HFIP (Hexafluoroisopropanol) or PivOH (Pivalic acid) – Crucial for CMD.

Step-by-Step Workflow

-

Setup: To a 20 mL vial equipped with a stir bar, add

(11 mg, 0.05 mmol), Ligand (0.10 mmol), and -

Substrate Addition: Add

-biphenyl (1.0 mmol) and Aryl Iodide (1.5 mmol). -

Solvent: Add HFIP (4 mL). Note: HFIP stabilizes the cationic Pd species and facilitates the CMD transition state.

-

Heating: Seal and heat to 100 °C for 24 hours.

-

Filtration: Dilute with EtOAc and filter through Celite.

-

Analysis: Check conversion via GC-MS. The product will be the ortho-arylated species.

Troubleshooting: If low yield is observed, switch solvent to Pivalic Acid (

Protocol C: Radical Alkylation (Minisci-Type)

Objective: Add alkyl groups to the electron-deficient

Materials

-

Substrate: 4-(Trifluoromethyl)biphenyl

-

Radical Precursor: Alkyl sulfinate salt (

, e.g., Langlois reagent analogues) or Carboxylic Acid + Persulfate. -

Oxidant:

(tert-Butyl hydroperoxide) or -

Catalyst:

(10 mol%) (optional but promotes decarboxylation). -

Solvent:

(biphasic system, 1:1).

Step-by-Step Workflow

-

Preparation: Dissolve

-biphenyl (0.5 mmol) in DCM (2 mL). -

Aqueous Phase: In a separate vial, dissolve the alkyl sulfinate (1.5 mmol) and

(2.0 mmol) in water (2 mL). -

Combination: Mix the two phases vigorously at room temperature.

-

Monitoring: Stir for 12–24 hours. The radical species is transient; vigorous stirring is essential for biphasic transfer.

-

Workup: Extract with DCM, dry over

, and concentrate.

Data Summary & Optimization Table

| Parameter | Protocol A (Ir-Borylation) | Protocol B (Pd-CMD) | Protocol C (Radical) |

| Primary Selectivity | Meta to | Ortho to | Ortho/Para to |

| Driving Force | Steric Repulsion | C-H Acidity ( | Electronic (Nucleophilic Radical) |

| Key Reagent | |||

| Limitation | Requires bulky ligand for high selectivity | Expensive Silver salts often needed | Mixtures of regioisomers possible |

| Typical Yield | 75-90% | 60-80% | 40-65% |

References

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[1] Link

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.[1] Link

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

-

Choi, J., & Fu, G. C. (2012). Transition metal-catalyzed alkyl-alkyl bond formation: another dimension in cross-coupling chemistry. Science. Link

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[2] Chemical Reviews. Link

Sources

reagents for synthesizing meta-substituted biaryls

An Application Guide to Modern Reagents for the Synthesis of Meta-Substituted Biaryls

Abstract

The meta-substituted biaryl scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. However, its synthesis presents a significant challenge due to the inherent electronic preference for ortho and para functionalization in traditional electrophilic aromatic substitution reactions. This guide provides an in-depth analysis of modern, regioselective strategies that overcome this challenge, focusing on the reagents, mechanistic principles, and practical protocols for achieving meta-selective C–H arylation. We will explore two primary, field-proven methodologies: Palladium-catalyzed C–H functionalization using cleavable directing groups and Copper-catalyzed systems that override intrinsic substrate biases. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both the theoretical basis and practical steps for implementation.

The Challenge and Significance of Meta-Selectivity

The construction of biaryl compounds is a cornerstone of modern organic synthesis, with transition-metal-catalyzed cross-coupling reactions serving as the workhorse methodology.[1] While methods like the Suzuki-Miyaura and Negishi couplings are exceptionally powerful, they typically rely on pre-functionalized starting materials.[2][3] The true challenge lies in the direct functionalization of C–H bonds, particularly at the meta position.

Traditional synthetic approaches are governed by the electronic properties of the substituents on an aromatic ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[4] However, relying on this intrinsic reactivity is often not a viable or general strategy, especially for complex molecules with multiple functional groups or subtle electronic differences between C–H bonds.[4] The development of catalytic systems that can override these innate tendencies and selectively forge a C-C bond at a sterically and electronically disfavored meta-position is therefore of paramount importance.

The difficulty in accessing the meta position arises from the geometric constraints of forming a stable metallacyclic intermediate. Ortho-C–H activation is readily achieved through the formation of stable 5- or 6-membered metallacycles with a directing group. In contrast, reaching a meta-C–H bond would require a highly strained, larger cyclophane-like transition state, which is energetically unfavorable.[4][5] The strategies outlined below represent elegant solutions to this geometric problem.

Strategy I: Palladium-Catalyzed Meta-C–H Functionalization via Cleavable Templates

A groundbreaking approach to enforcing meta-selectivity involves the use of specially designed, long, and flexible directing groups (DGs). These DGs are covalently attached to the substrate and coordinate to a palladium catalyst, positioning it precisely over the remote meta-C–H bond through the formation of a large, macrocyclic pre-transition state.[5][6]

Mechanistic Principle: The "Yu-Turn"

Pioneered by Jin-Quan Yu and coworkers, this strategy utilizes a cleavable template containing a nitrile moiety. The nitrile coordinates to the palladium center, and the template's geometry is engineered to favor the formation of a large cyclophane-like palladacycle. This conformation overcomes the high strain energy associated with meta-palladation, enabling the selective activation of the meta-C–H bond. This approach is often referred to as the "Yu-turn".[6] The use of a silicon-based tether for the directing group offers the advantage of easy installation on alcohol substrates and facile removal under standard fluoride- or acid-catalyzed conditions.[7][8]

Caption: Workflow for Pd-catalyzed meta-C-H arylation with a cleavable directing group.

Key Reagents and Considerations

| Reagent/Component | Role & Rationale |

| **Palladium(II) Acetate (Pd(OAc)₂) ** | The most common palladium precatalyst. It is reduced in situ to the active Pd(0) species or directly engages in C-H activation as Pd(II). |

| Nitrile-Based Directing Group | The key to meta-selectivity. A silicon-tethered template (e.g., from 3-cyanobenzaldehyde) is versatile for attachment to alcohols and subsequent cleavage.[7][8] |

| Aryl Halide/Triflate | The coupling partner that provides the second aryl ring. Diaryliodonium salts can also be used. |

| Oxidant (e.g., Ag₂CO₃, BQ) | Often required to regenerate the active Pd(II) catalyst, especially in oxidative coupling variants like olefinations. |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Facilitates the C-H activation step (concerted metalation-deprotonation) and neutralizes acid generated during the reaction. |

| Solvent | High-boiling point, polar aprotic solvents like dioxane, DMF, or toluene are typically used to ensure solubility and achieve necessary reaction temperatures. |

Protocol: Meta-Arylation of a Phenol Derivative via a Silicon-Tethered Template

This protocol is a representative workflow adapted from methodologies developed for meta-selective C-H functionalization.[7][8][9]

Part A: Installation of the Directing Group

-

Preparation: To a solution of the starting phenol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add (3-cyanophenyl)dimethylsilyl chloride (1.2 equiv.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the silyl-ether-tethered substrate by flash column chromatography on silica gel.

Part B: Palladium-Catalyzed Meta-Arylation

-

Setup: In a flame-dried Schlenk flask, combine the silyl-ether substrate (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand), and K₂CO₃ (2.0 equiv.).

-

Reagent Addition: Add the aryl iodide or bromide coupling partner (1.5-2.0 equiv.). Evacuate and backfill the flask with an inert atmosphere three times.

-

Solvent: Add anhydrous dioxane or toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

Part C: Cleavage of the Directing Group

-

Deprotection: Dissolve the crude product from Part B in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv.) dropwise.

-

Reaction: Stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

-

Work-up: Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the final meta-substituted biaryl product by flash column chromatography.

Strategy II: Copper-Catalyzed Meta-Selective Arylation of Anilides

An alternative and powerful strategy, particularly for aniline derivatives, employs a copper catalyst. This method remarkably overrides the strong intrinsic ortho-directing nature of the amide group.[4]

Mechanistic Hypothesis

The mechanism for this transformation is not fully elucidated but is distinct from the palladium-catalyzed template-directed approach. One leading proposal by Gaunt's group involves a Cu(I)/Cu(III) catalytic cycle.[4] An active Cu(I) species undergoes oxidative addition with a diaryliodonium salt to generate a highly electrophilic Cu(III)-Aryl species. This species is proposed to coordinate to the anilide substrate in a way that favors attack at the meta-position, possibly through an initial interaction with the amide oxygen that breaks the ring's aromaticity and facilitates cupration at the meta C-H bond.[4]

Caption: Proposed mechanism for copper-catalyzed meta-C-H arylation of anilides.

Key Reagents and Considerations

| Reagent/Component | Role & Rationale |

| Copper(I) or (II) Salt | Cu(I) iodide (CuI) or Cu(II) triflate (Cu(OTf)₂) are common precatalysts. Cu(II) is believed to be reduced in situ to the active Cu(I) species. |

| Diaryliodonium Salt (Ar₂I⁺X⁻) | Serves as the arylating agent. It is a potent electrophile that readily participates in oxidative addition to the copper center. |

| Anilide Substrate | The directing and reacting substrate. The nature of the acyl group (e.g., pivaloyl, acetyl) can significantly impact reaction yield without compromising meta-selectivity.[10] |

| Base | A non-coordinating organic base like 2,6-lutidine or a carbonate base may be used to facilitate the C-H activation step. |

| Solvent | Dichloroethane (DCE) or other chlorinated solvents are often effective for this transformation. |

Protocol: Copper-Catalyzed Meta-Arylation of Acetanilide

This protocol is a representative procedure based on the seminal work in this area.[4][10]

-

Setup: To an oven-dried reaction vessel, add the acetanilide substrate (1.0 equiv.), the diaryliodonium salt (e.g., diphenyliodonium triflate, 1.2 equiv.), and the copper catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert atmosphere (N₂ or Ar).

-

Solvent and Base: Add anhydrous dichloroethane (DCE) followed by a base (e.g., K₂CO₃, 2.0 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a plug of silica gel, eluting with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the pure meta-arylated biaryl product.

Comparative Summary

| Feature | Pd-Catalyzed (Template) | Cu-Catalyzed (Anilide) |

| Selectivity Control | Geometric constraint via a large, cleavable macrocyclic template. | Electronic/coordination effects overriding substrate bias. |

| Substrate Scope | Broader; applicable to phenols, carboxylic acids, amines, etc., via the appropriate tether.[6] | Primarily demonstrated for anilides, pyridines, and related N-heterocycles.[10][11] |

| Arylating Agent | Aryl halides, triflates, boronic acids. | Diaryliodonium salts.[4] |

| Key Reagent | Covalently attached nitrile-based directing group. | Copper(I) or (II) salt. |

| Main Advantage | High predictability and applicability to diverse aromatic cores. | Does not require installation/cleavage of a directing group; high atom economy. |

| Main Disadvantage | Requires extra steps for DG installation and cleavage. | More limited substrate scope and reliance on specific arylating agents. |

Conclusion

The synthesis of meta-substituted biaryls has transitioned from a significant challenge to a tractable objective through the development of innovative catalytic systems. The palladium-catalyzed, template-directed strategy offers a robust and versatile, albeit multi-step, approach applicable to a wide range of aromatic scaffolds. In parallel, copper-catalyzed C–H arylation provides a more atom-economical pathway for specific substrate classes like anilides, elegantly overriding their intrinsic electronic biases. The choice of methodology will depend on the specific target molecule, available starting materials, and tolerance for additional synthetic steps. By understanding the mechanistic underpinnings and practical protocols of these powerful reactions, researchers are now better equipped to access these valuable chemical structures for applications in drug discovery and materials science.

References

-

Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. PMC, National Center for Biotechnology Information. [Link]

-

A Meta-Selective Copper-Catalyzed C–H Bond Arylation. Science. [Link]

-

Meta-selective C–H functionalization. Wikipedia. [Link]

-

Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PMC, National Center for Biotechnology Information. [Link]

-

Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Royal Society of Chemistry. [Link]

-

Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC, National Center for Biotechnology Information. [Link]

-

Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, ACS Publications. [Link]

-

Meta-Selective Copper-Catalyzed C-H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. PubMed. [Link]

-

Asymmetric Synthesis of Axially Chiral Biaryls and Heterobiaryls. World Scientific. [Link]

-

Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

-

Metal Catalyzed C-H activation. Debabrata Maiti Laboratory. [Link]

-

Development of transitional metal-catalyzed reactions for organic synthesis. DSpace@MIT. [Link]

-

meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC, National Center for Biotechnology Information. [Link]

-

Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Publishing. [Link]

-

Directed (ortho) Metallation. University of Missouri. [Link]

-

Transition Metal-Catalyzed Biaryl Atropisomer Synthesis via a Torsional Strain Promoted Ring-Opening Reaction. Accounts of Chemical Research, ACS Publications. [Link]

-

Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, ACS Publications. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Synthesis of biaryls without using heavy metals- the photosplicing approach. Sygnature Discovery. [Link]

-

Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Tianjin University. [Link]

-

Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. HUSCAP (Hokkaido University). [Link]

-

ortho metalation. University of California, Irvine. [Link]

-

An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. [Link]

-

Palladium-catalyzed interannular meta-C–H arylation. RSC Publishing. [Link]

-

Consecutive (Pseudo‐)Four‐Component Synthesis of Meta‐ and Ortho‐Biaryl Triarylamines with Tunable Emission and Redox Properties. ResearchGate. [Link]

-

An Oxidative Palladium-Catalyzed Remote meta–Selective Homo-Biaryl-Coupling Assisted by Nitrile Directing Templates. ChemRxiv. [Link]

-

Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, ACS Publications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC, National Center for Biotechnology Information. [Link]

-

Meta-selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC, National Center for Biotechnology Information. [Link]

-

Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. [Link]

-

Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC, National Center for Biotechnology Information. [Link]

-

DIRECTED ORTHO METALATION. Unblog.fr. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dalhousie University. [Link]

-

Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]

- 5. dmaiti.com [dmaiti.com]